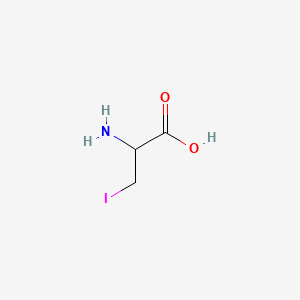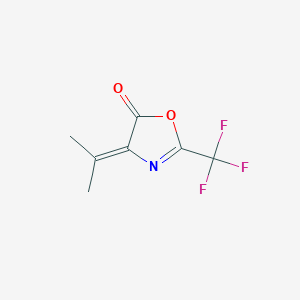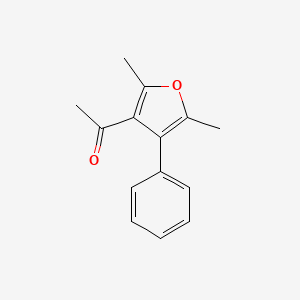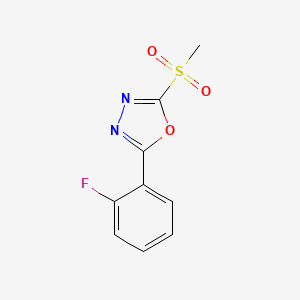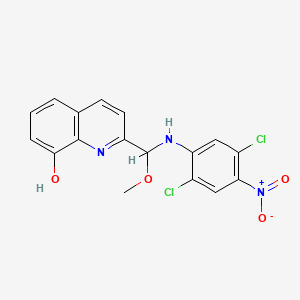![molecular formula C21H26N2OS B12901225 N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine CAS No. 62663-23-4](/img/structure/B12901225.png)
N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole moiety with a thioether linkage and a butan-1-amine group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the Butan-1-amine Group: The final step involves the reaction of the thioether-linked indole derivative with butan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin receptors, which can modulate neurotransmitter activity . Additionally, the compound’s thioether linkage and amine group may contribute to its ability to interact with enzymes and proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role as a melatonin analog with sleep-regulating properties.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine:
Uniqueness
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is unique due to its combination of an indole moiety with a thioether linkage and a butan-1-amine group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .
Properties
CAS No. |
62663-23-4 |
|---|---|
Molecular Formula |
C21H26N2OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]butan-1-amine |
InChI |
InChI=1S/C21H26N2OS/c1-3-4-12-22-13-14-25-21-18-15-17(24-2)10-11-19(18)23-20(21)16-8-6-5-7-9-16/h5-11,15,22-23H,3-4,12-14H2,1-2H3 |
InChI Key |
QOADUJJQSRGSII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCSC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
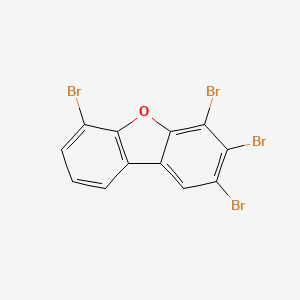
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
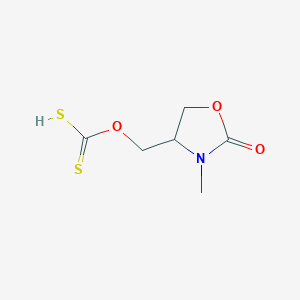
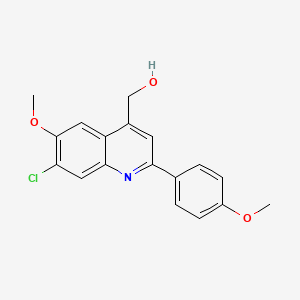
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
